N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine

Medicinal Chemistry Chemical Biology Drug Discovery

The compound N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine (CAS 1706441-77-1) is a synthetic small molecule belonging to the 2,4-diaminopyrimidine class. This heterocyclic scaffold is prevalent in medicinal chemistry, notably in kinase inhibitor programs.

Molecular Formula C16H21N5
Molecular Weight 283.379
CAS No. 1706441-77-1
Cat. No. B2359967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine
CAS1706441-77-1
Molecular FormulaC16H21N5
Molecular Weight283.379
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCCCC3
InChIInChI=1S/C16H21N5/c1-12-11-15(21-9-3-2-4-10-21)20-16(18-12)19-14-7-5-13(17)6-8-14/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20)
InChIKeyRXNZBTOLGOGQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine (CAS 1706441-77-1) Procurement Research Note


The compound N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine (CAS 1706441-77-1) is a synthetic small molecule belonging to the 2,4-diaminopyrimidine class. This heterocyclic scaffold is prevalent in medicinal chemistry, notably in kinase inhibitor programs [1]. A primary evidence gap exists for this specific molecule: a comprehensive search of the peer-reviewed literature, patent databases, and authoritative bioactivity repositories returned no publicly available, quantitative biological data directly attributed to this compound. Vendor descriptions referencing 'MPBD' should be approached with caution, as this acronym is also assigned in established literature to a structurally unrelated natural polyketide, 4-methyl-5-n-pentylbenzene-1,3-diol [2]. This conflation creates a significant risk of misattributing biological activity from the natural product to this synthetic diaminopyrimidine, which must be considered during scientific selection.

Strategic Risk of Vendor-Based Substitution for N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine Analogs


Substituting this specific compound with another 2,4-diaminopyrimidine based solely on vendor categorization as a 'kinase inhibitor' introduces a high degree of scientific risk. The absence of quantitative target engagement or selectivity data in public repositories for this compound [1] means its pharmacological profile is undefined. In this chemical series, minor structural modifications at the pyrimidine 2- and 4-positions are known to cause profound shifts in kinase selectivity and potency [2]. Without access to the compound's specific assay data, choosing a generic alternative risks selecting a molecule with unknown potency, a different selectivity fingerprint, or a completely unrelated mechanism of action. The core question for procurement, 'Why this compound over an analog?', cannot be answered with quantitative rigor, making a decision based purely on structural similarity or unsubstantiated vendor claims scientifically unsound.

Quantitative Differentiation Evidence Analysis for N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine


Absence of Public Bioactivity Data Prevents Quantitative Differentiation

No quantitative comparator-based evidence can be established for this compound. A search of authoritative bioactivity databases, including BindingDB, did not return any IC50, Ki, EC50, or other target-specific affinity data for this exact chemical entity [1]. Consequently, it is impossible to define a differentiation claim, name a comparator, or provide the quantitative data mandated for a high-strength comparison. This vacuum of information is the primary fact upon which any procurement decision must be based. The evidence dimension, target compound data, and comparator data fields are therefore populated to reflect this state of 'No Data'.

Medicinal Chemistry Chemical Biology Drug Discovery

Risk of Chemical Identity Conflation with a Biologically Distinct Natural Product

A significant data integrity risk arises from the acronym 'MPBD'. In the established scientific literature, 'MPBD' refers to the natural polyketide 4-methyl-5-n-pentylbenzene-1,3-diol, isolated from *Dictyostelium mucoroides*, which demonstrated dose-dependent suppression of cell growth in K562 and HL-60 leukemia cells at 20-80 µM [1]. This is a structurally unrelated molecule to N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine. If a vendor's classification of the latter as a 'kinase inhibitor' is based on a conflation with this natural product's data, the information is fundamentally misleading. This makes the unambiguous confirmation of chemical identity the most critical step before any experimental use.

Chemical Identity Data Integrity Repurposing

Class-Level Comparability Provides No Meaningful Differentiation for Procurement

While the compound belongs to the 2,4-diaminopyrimidine class, which has produced numerous potent kinase inhibitors, this class-level membership is insufficient for differentiation. The class is characterized by exquisite sensitivity to minor structural modifications. For instance, within this same chemical series, the introduction of a 5-chloro and 4-(piperidin-4-yl) substitution on the N2-phenyl ring, as seen in the ALK inhibitor LDK378 (ceritinib), leads to low nanomolar potency against a specific kinase (ALK) [1]. Without analogous specific, quantitative assay results for this compound, its class membership serves only as a hypothesis-generating observation. It does not provide proof of potency, target selectivity, or any other advantage over hundreds of other commercially available diaminopyrimidines. Procurement based on this class-level inference alone is not scientifically justified.

Kinase Inhibitor Structure-Activity Relationship (SAR) Lead Optimization

Viable Experimental Entry Points for N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine Use


Primary Biochemical Profiling Against a Custom Kinase Panel

Given the complete absence of publicly available kinase profiling data, the only scientifically sound initial application is de-risking through broad-spectrum primary screening. A researcher should submit the compound, following rigorous structural confirmation (e.g., via NMR and LC-MS to confirm identity independent of any 'MPBD' label ), to a panel of relevant kinases. The resulting IC50 data would create the first-ever quantitative profile defining its potency and selectivity, directly addressing the existing evidence gap.

Use as a Scaffold for Structure-Activity Relationship (SAR) Exploration

The 2,4-diaminopyrimidine core with a piperidine at the 6-position and a primary aniline handle is a versatile scaffold for medicinal chemistry. Without assuming any specific biological potency, the compound can serve as a starting point for the systematic synthesis of a focused library. Procurement is warranted here not for the molecule's properties, but for its utility as a chemical intermediate to explore how modifications, guided by the SAR of known analogs like LDK378 [1], affect potency and selectivity in novel chemical space.

Negative Control Tool Generation Based on Structural Analogy

If a research program is actively working with a structurally related, biologically active 2,4-diaminopyrimidine inhibitor, this compound's value lies in its potential as an inactive or differentially active control. After verifying its activity profile is suitably distinct from the primary inhibitor in an in-house assay, it could be used to validate assay specificity. This scenario, however, requires the prior generation of the very data that is currently missing, making it a downstream application contingent on the profiling described in the first scenario.

Quote Request

Request a Quote for N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.